N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
Description
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a synthetic small molecule characterized by a hybrid structure incorporating a tetrahydroquinoline core, a methylpiperazine moiety, and a substituted ethanediamide linker. Its structural complexity necessitates advanced crystallographic techniques, such as those implemented in the SHELX software suite, for precise conformational analysis .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-6-9-22(10-7-19)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)21-8-11-23-20(17-21)5-4-12-30(23)3/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBDGGCHTMUFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated amines.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog, N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide (CAS: 922096-45-5, ), provides a basis for comparative analysis. Key differences and similarities are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
The 4-methylpiperazine moiety enhances water solubility and basicity, favoring interactions with acidic residues in enzyme active sites .
Pharmacological Implications :
- Piperazine derivatives are frequently associated with CNS activity (e.g., antipsychotics, antidepressants), whereas piperidine analogs may exhibit broader receptor promiscuity .
- Fluorine substitution in the analog improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
Research Findings and Methodological Considerations
- Structural Analysis : The use of SHELX software () is critical for resolving the conformational details of such complex molecules. For instance, SHELXL enables precise refinement of bond angles and torsional parameters, essential for understanding the compound’s 3D pharmacophore .
- For example, minor structural changes in similar compounds can drastically alter binding affinity to kinases or proteases .
- Electronic Properties: Insights from transition metal compound research () suggest that the open-shell electronic structure of the tetrahydroquinoline core may influence redox behavior, though this requires experimental validation .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight : 350.50 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular environments.
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a controlled study involving animal models, the administration of this compound demonstrated neuroprotective effects against induced oxidative stress. The results indicated a significant decrease in neuronal apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies indicate that it has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use stepwise coupling reactions with intermediates like 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine and 4-methylpiperazine derivatives. Purify via sequential normal-phase chromatography (e.g., 100% DCM → 10% MeOH in EtOAc) followed by amine-phase chromatography (hexane/EtOAc/MeOH gradients) to isolate high-purity fractions . Optimize stoichiometry (1.2–1.5 equivalents of piperazine derivatives) and monitor reaction progress with TLC (Rf = 0.3–0.5 in EtOAc/hexane 3:1) .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Confirm proton environments via NMR (400 MHz, CDCl): aromatic protons (δ 7.0–8.5 ppm), piperazine/ethyl groups (δ 2.4–3.5 ppm). Validate molecular weight using ESI-MS (e.g., m/z 528.1 [M+H]) and HRMS (error < 2 ppm). Resolve complex spin systems with 2D NMR (COSY, HSQC), as demonstrated for analogous piperazine-ethyl-phenylamide derivatives .
Q. What initial biological screening strategies are effective?
- Methodological Answer : Screen for enzyme inhibition (e.g., falcipain-2 at 10 μM, 1-hour pre-incubation) using fluorogenic substrates (Z-Leu-Arg-AMC). Parallel cytotoxicity assays (MTT, HEK293 cells, 48h exposure) establish selectivity indices. Compare with structurally related quinolinyl oxamide derivatives showing antimalarial activity .
Advanced Research Questions
Q. How can computational modeling enhance understanding of target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using target crystal structures (e.g., falcipain-2 PDB: 3BPF). Conduct 100 ns MD simulations (GROMACS) to calculate binding stability (RMSD < 2 Å) and free energies (MM/PBSA). Validate with pharmacophore models highlighting critical interactions (e.g., hydrogen bonds with catalytic Cys25), as in ’s computational pharmacological evaluation .
Q. What systematic approach enables SAR analysis of analogs?
- Methodological Answer : Synthesize analogs via modular substitutions:
- Vary tetrahydroquinoline methyl groups (H, Et, Pr).
- Replace 4-methylpiperazine with cyclopropyl or hydroxyethyl derivatives.
- Modify p-methylphenyl with halogens or heteroaryl groups.
Test in dose-response assays (0.1–100 μM) and develop QSAR models using ClogP and Hammett σ values, following ’s methodology for piperidine-propionamide derivatives .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity?
- Methodological Answer : Implement iterative verification:
Re-examine docking parameters using quantum mechanical charge corrections (B3LYP/6-31G*).
Validate assay conditions with positive controls (e.g., E64 for protease inhibition).
Perform orthogonal binding assays (SPR, ITC) to confirm target engagement.
Align with ’s framework linking computational/experimental data through hypothesis testing .
Q. What methodologies assess stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress (40°C/75% RH, 4 weeks) monitored via HPLC-UV (λ = 255 nm).
- Photolytic challenge (ICH Q1B, 1.2 million lux-hours).
- Hydrolytic stability in pH 2–9 buffers (37°C, 72h).
Use LC-MS/MS to identify degradation products, referencing ’s storage protocols (-20°C) and ’s purification stability considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
